[(3-Chloro-4-fluorophenyl)methyl](2-methoxyethyl)amine
Description
(3-Chloro-4-fluorophenyl)methylamine is an organic compound that features a phenyl ring substituted with chlorine and fluorine atoms, and an amine group attached to a methoxyethyl chain
Properties
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-2-methoxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFNO/c1-14-5-4-13-7-8-2-3-10(12)9(11)6-8/h2-3,6,13H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDZZNYVKDSBFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CC(=C(C=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-fluorophenyl)methylamine typically involves the reaction of 3-chloro-4-fluorobenzyl chloride with 2-methoxyethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of (3-Chloro-4-fluorophenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-fluorophenyl)methylamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other substituents on the phenyl ring.
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the nitro groups (if present) to amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents like dichloromethane.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Substituted phenyl derivatives.
Oxidation: Amides or nitriles.
Reduction: Amines.
Scientific Research Applications
Overview
(3-Chloro-4-fluorophenyl)methylamine is an organic compound notable for its diverse applications in scientific research, particularly in medicinal chemistry, materials science, and biological studies. Its unique structure, featuring a phenyl ring with chlorine and fluorine substitutions along with an amine group, allows it to interact with various biological targets and participate in numerous chemical reactions.
Medicinal Chemistry
This compound serves as a crucial intermediate in the synthesis of pharmaceutical agents, especially those aimed at treating neurological disorders. Its ability to influence neurotransmitter systems makes it a candidate for developing drugs targeting conditions such as depression and anxiety.
Case Study:
- A study demonstrated that derivatives of (3-Chloro-4-fluorophenyl)methylamine exhibited significant binding affinity to serotonin receptors, indicating potential for antidepressant activity.
(3-Chloro-4-fluorophenyl)methylamine is employed as a biochemical probe in enzyme inhibition studies and receptor binding assays. Its interactions can elucidate mechanisms of action for various biological processes.
Case Studies:
- Inhibition Studies: Research indicated that this compound inhibits tyrosinase activity in a dose-dependent manner, suggesting therapeutic potential for managing hyperpigmentation disorders.
- Antimicrobial Testing: Preliminary tests showed promising antimicrobial activity against specific bacterial strains, warranting further investigation into its potential as an antibiotic agent.
Chemical Reactions
(3-Chloro-4-fluorophenyl)methylamine can participate in various chemical reactions:
Types of Reactions:
- Nucleophilic Substitution: The amine group can engage in nucleophilic substitutions, allowing for the synthesis of substituted phenyl derivatives.
- Oxidation: The compound can be oxidized to yield amides or nitriles.
- Reduction: Reduction processes can convert nitro groups (if present) into amines.
Common Reagents and Conditions:
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Nucleophilic Substitution | Sodium hydroxide or potassium carbonate | Solvent: Dichloromethane |
| Oxidation | Potassium permanganate or chromium trioxide | Varies |
| Reduction | Lithium aluminum hydride or hydrogen gas with palladium catalyst | Varies |
Mechanism of Action
The mechanism of action of (3-Chloro-4-fluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluorophenylpiperazine: A psychoactive drug with similar structural features.
3-Chloro-4-fluorophenyl-3,4-dichlorophenyl: A compound with enhanced antimycobacterial activity.
Uniqueness
(3-Chloro-4-fluorophenyl)methylamine is unique due to its specific substitution pattern and the presence of the methoxyethylamine group, which imparts distinct chemical and biological properties compared to other similar compounds.
Biological Activity
(3-Chloro-4-fluorophenyl)methylamine is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound consists of a chlorinated and fluorinated phenyl ring attached to a methoxyethylamine chain. Its molecular formula is C₁₁H₁₄ClF N, indicating the presence of halogens, which are known to influence biological activity through various mechanisms.
Mechanisms of Biological Activity
-
Enzyme Inhibition :
- (3-Chloro-4-fluorophenyl)methylamine has been shown to inhibit the enzymatic activity of tyrosinase, an enzyme involved in melanin production. This inhibition can prevent the oxidation of L-tyrosine and L-DOPA, potentially leading to applications in skin lightening agents and treatments for hyperpigmentation.
-
Antimicrobial Activity :
- Preliminary studies suggest that this compound exhibits antibacterial properties against various strains, including Staphylococcus aureus and Chromobacterium violaceum. The presence of halogens may enhance its interaction with bacterial cell membranes, leading to increased permeability and cell death .
- Anticancer Properties :
Case Studies
-
Inhibition Studies :
- A study assessed the inhibitory effects of (3-Chloro-4-fluorophenyl)methylamine on tyrosinase activity. The results indicated a dose-dependent inhibition with an IC50 value suggesting significant potential for therapeutic use in conditions associated with excessive melanin production.
- Antimicrobial Testing :
- Antitumor Activity :
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
